Benzamide, N-(3-nitrophenyl)-4-butyl-
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Overview
Description
4-butyl-N-(3-nitrophenyl)benzamide is an organic compound with the molecular formula C17H18N2O3. It is a member of the benzamide family, characterized by the presence of a benzene ring attached to an amide group. This compound is notable for its nitro group attached to the phenyl ring, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butyl-N-(3-nitrophenyl)benzamide typically involves the following steps:
Nitration of Aniline: Aniline is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce 3-nitroaniline.
Acylation: The 3-nitroaniline is then acylated with butyryl chloride in the presence of a base such as pyridine to form 4-butyl-N-(3-nitrophenyl)benzamide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
4-butyl-N-(3-nitrophenyl)benzamide undergoes several types of chemical reactions:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Oxidation: The butyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products
Reduction: 4-butyl-N-(3-aminophenyl)benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 4-carboxy-N-(3-nitrophenyl)benzamide.
Scientific Research Applications
4-butyl-N-(3-nitrophenyl)benzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-butyl-N-(3-nitrophenyl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, modulating biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
N-butylbenzamide: Lacks the nitro group, resulting in different chemical properties and reactivity.
N-(4-nitrophenyl)benzamide: Similar structure but with the nitro group in a different position, affecting its chemical behavior.
4-tert-butyl-N-(3-nitrophenyl)benzamide: Similar but with a tert-butyl group instead of a butyl group, leading to differences in steric effects and reactivity.
Uniqueness
4-butyl-N-(3-nitrophenyl)benzamide is unique due to the specific positioning of the butyl and nitro groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H18N2O3 |
---|---|
Molecular Weight |
298.34 g/mol |
IUPAC Name |
4-butyl-N-(3-nitrophenyl)benzamide |
InChI |
InChI=1S/C17H18N2O3/c1-2-3-5-13-8-10-14(11-9-13)17(20)18-15-6-4-7-16(12-15)19(21)22/h4,6-12H,2-3,5H2,1H3,(H,18,20) |
InChI Key |
VGSKIXNORZMDNL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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